Product packaging for Seperidol hydrochloride(Cat. No.:CAS No. 17230-87-4)

Seperidol hydrochloride

Cat. No.: B095858
CAS No.: 17230-87-4
M. Wt: 480.3 g/mol
InChI Key: MNEIBEWKVRSDEX-UHFFFAOYSA-N
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Description

Historical Context of Scientific Investigation of Butyrophenone (B1668137) Analogs

The scientific journey into butyrophenone analogs is a significant chapter in the history of psychopharmacology. This exploration was part of a broader "psychopharmacological revolution" that began in the mid-20th century with the discovery of the antipsychotic properties of chlorpromazine (B137089) in the 1950s. researchgate.net This breakthrough spurred pharmaceutical research to develop new and more effective treatments for mental illnesses. acnp.org

The discovery of the butyrophenone class of neuroleptics originated from research into central analgesic molecules derived from pethidine and methadone. researchgate.net In the late 1950s, the Belgian company Janssen Pharmaceutica, under the leadership of Paul Janssen, synthesized haloperidol (B65202). researchgate.netwikipedia.org This compound, a butyrophenone, was a result of a strategic decision to substitute a propiophenone (B1677668) group with a butyrophenone group in their ongoing synthesis of phenoperidine analogs. researchgate.net The initial clinical characterization of these analogs was notably advanced by techniques such as the handwriting test developed by Haase. researchgate.net The success of haloperidol led to the expansion of this chemical family, with continued research producing a variety of analogs. researchgate.net

The methodologies for creating and identifying chemical analogs have evolved significantly over time. Early drug discovery, including that of the benzodiazepines in the 1950s, was often driven by synthesis innovation and a degree of serendipity, with a focus on what was chemically interesting and achievable. acs.org The process involved synthesizing fewer compounds in larger quantities, with in vivo testing occurring early in the development pipeline. acs.org

Over the decades, this has shifted to more systematic and computationally driven approaches. A foundational concept in modern medicinal chemistry is the study of structure-activity relationships (SAR), which examines how a molecule's chemical structure relates to its biological activity. numberanalytics.com This involves systematically modifying a lead compound to identify the key structural features, or pharmacophore, responsible for its effects. numberanalytics.com

The advent of computational chemistry has revolutionized analog design. Key methodologies include:

Scaffold-Based Approaches: These methods focus on a central core structure (scaffold) and explore various substitutions at different sites. nih.gov An early and popular example is the Bemis–Murcko scaffold. nih.gov

Matched Molecular Pair (MMP) Analysis: An MMP is a pair of molecules that differ by only a single, small chemical modification. researchgate.net This concept allows for the systematic analysis of how specific structural changes affect a compound's properties. researchgate.net Algorithms have been developed to automatically identify MMPs and organize them into series from large compound databases. nih.govresearchgate.net

Fragment-Based Design: This strategy involves breaking down a complex molecule into simpler fragments that retain key interactive features, which can then be used to build new analogs. numberanalytics.com

High-Throughput Synthesis and Screening: These technologies enable the rapid creation and testing of large libraries of compounds, accelerating the discovery process. numberanalytics.com

Artificial Intelligence and Machine Learning: More recently, deep neural networks and other AI techniques are being used to predict bioisosteric replacements, explore chemical space, and forecast biological activity, further refining the process of analog design. numberanalytics.comnih.gov

Table 1: Evolution of Research Methodologies in Analog Chemistry

Methodology Description Era of Prominence
Serendipitous Discovery & Synthesis Innovation Discoveries driven by chemical curiosity and accidental findings, with less systematic exploration. Pre-1980s
Structure-Activity Relationship (SAR) Studies Systematic modification of a lead compound to determine the relationship between chemical structure and biological activity. 1980s - Present
Scaffold-Based Approaches Identification and modification of a common core structure (scaffold) to create a series of analogs. 1990s - Present
Matched Molecular Pair (MMP) Analysis Comparing pairs of compounds that differ by a single chemical transformation to understand the impact of that change. 2000s - Present
Computational & AI-Driven Design Utilizing computer models, machine learning, and AI to predict the properties of virtual compounds and guide synthesis. 2010s - Present

Chemical Classification within Relevant Pharmacological Compound Families

Seperidol hydrochloride is classified as a first-generation, or "typical," antipsychotic agent. mhmedical.com It belongs to the butyrophenone chemical family. mhmedical.com This class of compounds is characterized pharmacologically by its strong antagonist activity at dopamine (B1211576) D2 receptors in the central nervous system. mhmedical.comdrugbank.com This mechanism is believed to be the primary driver of their antipsychotic effects, particularly in addressing the "positive" symptoms of psychosis. drugbank.com

The butyrophenone family includes several well-known neuroleptics, such as the prototypical haloperidol and droperidol. mhmedical.comdrugbank.com These agents are distinguished by their potent antidopaminergic effects and generally have weaker anticholinergic and anti-alpha-adrenergic properties compared to other classes of antipsychotics like the phenothiazines. researchgate.netmhmedical.com

This compound is a structural analog of haloperidol. wikipedia.org This means it shares a similar core chemical structure but differs in specific components. wikipedia.org Both compounds feature the characteristic butyrophenone chain attached to a piperidine (B6355638) ring. The key structural difference lies in the substitution on the phenyl group attached to the 4-position of the piperidine ring. In haloperidol, this is a 4-chlorophenyl group. This compound, however, has a 4-chloro-3-(trifluoromethyl)phenyl group at this position. hodoodo.comwikipedia.org This modification of the phenyl ring makes Seperidol a distinct chemical entity while retaining the fundamental butyrophenone scaffold of haloperidol.

Table 2: Comparison of Chemical Properties of Seperidol and Haloperidol

Property Seperidol Haloperidol
IUPAC Name 4-(4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one wikipedia.org
Chemical Formula C22H22ClF4NO2 nih.gov C21H23ClFNO2 wikipedia.org
Molecular Weight 443.86 g/mol (for the free base) nih.gov 375.87 g/mol wikipedia.org
Synonyms Clofluperol, R9298 Haldol wikipedia.org
Drug Class Butyrophenone, Typical Antipsychotic mhmedical.com Butyrophenone, Typical Antipsychotic wikipedia.orgmhmedical.com

Current Gaps and Future Directions in this compound Research

A significant gap in the current understanding of this compound is the lack of available information regarding its contemporary use and a comprehensive profile of its pharmacological activity beyond its initial studies as a long-acting neuroleptic. While it was developed as an antipsychotic agent, its place in therapy, if any, is not clearly defined in recent scientific literature.

Future research on this compound could be directed toward a more detailed characterization of its receptor binding profile. The identification of a haloperidol analog with a multireceptor binding profile, including effects on various serotonin (B10506) and dopamine receptor subtypes, has been a strategy to develop potential atypical antipsychotics with improved side-effect profiles. nih.gov Investigating this compound in this context could reveal novel pharmacological properties.

Furthermore, the broader field of antipsychotic drug development is continually moving towards agents with better efficacy and fewer debilitating side effects than first-generation drugs like haloperidol. nih.govnih.gov Future research could re-evaluate this compound and its analogs using modern screening and computational methods to determine if they possess any advantages or unique properties that were not apparent during their initial development. This could involve exploring its effects in animal models of psychosis to assess its potential for inducing catalepsy, a predictor of extrapyramidal symptoms in humans. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23Cl2F4NO2 B095858 Seperidol hydrochloride CAS No. 17230-87-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

17230-87-4

Molecular Formula

C22H23Cl2F4NO2

Molecular Weight

480.3 g/mol

IUPAC Name

4-[4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride

InChI

InChI=1S/C22H22ClF4NO2.ClH/c23-19-8-5-16(14-18(19)22(25,26)27)21(30)9-12-28(13-10-21)11-1-2-20(29)15-3-6-17(24)7-4-15;/h3-8,14,30H,1-2,9-13H2;1H

InChI Key

MNEIBEWKVRSDEX-UHFFFAOYSA-N

SMILES

C1C[NH+](CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F.[Cl-]

Canonical SMILES

C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F.Cl

Related CAS

10457-91-7 (Parent)

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Synthesis of Seperidol Hydrochloride

Strategic Approaches to Haloperidol (B65202) Analog Synthesis

The synthesis of haloperidol and its analogs, such as Seperidol, is a well-established yet continuously evolving field. nih.govnih.gov Researchers have designed various analogs to explore their interactions with different receptors and to develop compounds with improved therapeutic profiles. drugbank.comrsc.org

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Seperidol hydrochloride, the analysis would disconnect the molecule at key functional groups.

A plausible retrosynthetic pathway for this compound would involve the following disconnections:

Disconnection of the hydrochloride salt: The final step in the synthesis is typically the formation of the hydrochloride salt from the free base.

Disconnection of the butyrophenone (B1668137) side chain: This involves breaking the C-N bond of the piperidine (B6355638) ring, leading to a piperidine derivative and a butyrophenone precursor.

Disconnection of the piperidine ring: Further disconnection of the piperidine derivative can lead to simpler precursors.

This analysis reveals key precursors for the synthesis, such as 4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine and 4-chloro-1-(4-fluorophenyl)butan-1-one. The synthesis of haloperidol analogs often starts from commercially available materials, which are then modified through a series of reactions to build the final molecule. researchgate.net

The formation of hydrochloride salts is a common final step in the synthesis of many amine-containing pharmaceuticals, including butyrophenones. prepchem.com This process enhances the stability and solubility of the compound.

Several methods can be employed for the preparation of hydrochloride salts:

Reaction with Hydrochloric Acid in an Organic Solvent: A widely used method involves dissolving the free base in a suitable organic solvent, such as ether or ethanol, and then adding a solution of hydrochloric acid in the same or a different organic solvent. prepchem.com The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.

Reaction with Gaseous Hydrogen Chloride: In some cases, gaseous hydrogen chloride is bubbled through a solution of the free base in an organic solvent to precipitate the hydrochloride salt.

Use of Silylesters: Trimethylsilyl chloride can be used to generate HCl in situ for the formation of hydrochloride salts.

The choice of method depends on factors such as the solubility of the free base and the salt, the desired purity, and the scale of the reaction.

Table 1: Comparison of Synthetic Routes for Hydrochloride Salts

MethodAdvantagesDisadvantagesTypical Solvents
HCl in Organic Solvent Simple, widely applicable, good control over stoichiometry. prepchem.comMay require anhydrous conditions.Ether, Ethanol, Isopropanol.
Gaseous HCl High purity of the resulting salt.Requires specialized equipment, potential for side reactions.Dichloromethane, Toluene.
In situ HCl Generation Mild reaction conditions.May introduce silicon-based impurities.Acetonitrile, Dichloromethane.

Development of Novel Synthetic Pathways

The development of novel synthetic pathways for haloperidol analogs is driven by the need for more efficient, cost-effective, and environmentally friendly processes. researchgate.net This often involves exploring new reagents, catalysts, and reaction conditions.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. beilstein-journals.orgmit.edu This involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst.

For the synthesis of butyrophenone analogs, key optimization steps include:

Alkylation Step: The reaction of a piperidine derivative with a butyrophenone precursor is a critical step. Optimization of the base, solvent, and temperature can significantly improve the yield.

Purification: Chromatographic techniques are often used to purify the final product. resolvemass.ca Optimizing the stationary and mobile phases can lead to better separation and higher purity.

Machine learning and high-throughput experimentation are increasingly being used to accelerate the optimization of reaction conditions. beilstein-journals.orgd-nb.infoamidetech.com

The biological activity of chiral molecules can be highly dependent on their stereochemistry. nih.govtandfonline.comacs.org Haloperidol itself is achiral, but its reduction in the body leads to the formation of a chiral center, and the resulting enantiomers can have different biological activities. tandfonline.com

When synthesizing analogs of haloperidol that contain chiral centers, controlling the stereochemistry is of paramount importance. nih.govacs.org This can be achieved through several strategies:

Use of Chiral Starting Materials: Starting the synthesis with an enantiomerically pure precursor can lead to the formation of a single enantiomer of the final product.

Asymmetric Synthesis: Employing chiral catalysts or reagents can induce the formation of one enantiomer over the other. acs.org

Chiral Resolution: If a racemic mixture is formed, it can be separated into its individual enantiomers using techniques such as chiral chromatography or crystallization with a chiral resolving agent. acs.org

The development of stereoselective synthetic methods is a key area of research in the synthesis of haloperidol analogs. nih.govacs.org

Impurity Profiling and Mitigation Strategies during Synthesis

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. researchgate.netdphen1.commolnar-institute.com Regulatory agencies such as the ICH have strict guidelines for the control of impurities in pharmaceuticals. researchgate.netnih.gov

During the synthesis of this compound, impurities can arise from various sources:

Starting materials and reagents

Side reactions

Degradation of the product

Common types of impurities include starting materials, intermediates, by-products, and degradation products. dphen1.com

Mitigation strategies to control impurities include:

Use of high-purity starting materials

Optimization of reaction conditions to minimize side reactions d-nb.info

Development of robust purification methods resolvemass.ca

Proper storage of the final product to prevent degradation hodoodo.com

Analytical techniques such as HPLC and mass spectrometry are essential for the detection, identification, and quantification of impurities. resolvemass.canih.gov

Theoretical and Computational Studies of Seperidol Hydrochloride Molecular Interactions

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful computational tools that allow for the investigation of molecular behavior and interactions at an atomic level. acs.orgacs.org For a molecule like Seperidol, these approaches can provide invaluable insights into how it interacts with its biological targets, primarily dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. acs.orgnih.gov

Computational Regression Methods for Target Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational regression method used to develop models that correlate the chemical structure of compounds with their biological activity. nih.gov For Seperidol and other butyrophenones, a QSAR study would involve compiling a dataset of structurally similar compounds with known affinities for specific receptors, such as the D2 or 5-HT2A receptors. nih.govnih.gov

A hypothetical QSAR model for a series of butyrophenone (B1668137) analogs might look at various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). By applying statistical methods like multiple linear regression or machine learning algorithms, an equation is derived that predicts the binding affinity based on these descriptors. nih.gov Such a model can be used to screen virtual libraries of new compounds, prioritizing those with the highest predicted activity for synthesis and testing. nih.gov

Table 1: Illustrative QSAR Descriptors and Predicted Affinity for Butyrophenone Analogs This table presents hypothetical data to illustrate the concept of a QSAR model. The values are not based on experimental results.

Compound Molecular Weight (g/mol) LogP Polar Surface Area (Ų) Predicted pKi (D2 Receptor)
Analog 1 375.44 4.8 45.5 8.2
Analog 2 399.45 5.1 42.1 8.5
Seperidol 443.86 5.44 probes-drugs.org 41.7 nih.gov 8.9
Analog 3 450.31 5.6 38.9 9.1

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand, such as Seperidol, interacts with its receptor over time. acs.orgwikipedia.org An MD simulation would begin with a model of the Seperidol molecule docked into the binding site of a receptor like the dopamine D2 receptor. nih.gov This complex is then placed in a simulated physiological environment, including water and ions, and the motions of all atoms are calculated over a period, typically nanoseconds to microseconds. acs.orgnih.gov

These simulations can reveal:

Binding Stability: Whether the ligand remains stably bound in the active site.

Key Interactions: Identification of specific amino acid residues that form persistent hydrogen bonds, hydrophobic interactions, or electrostatic interactions with Seperidol.

Conformational Changes: How the receptor's shape changes to accommodate the ligand (induced fit) and how the ligand itself may flex within the binding pocket. nih.gov

Binding Energetics: Calculation of the free energy of binding, which provides a theoretical measure of affinity.

For Seperidol, MD simulations could elucidate the specific interactions of its fluorophenyl and chloro-trifluoromethylphenyl groups within the receptor's binding pocket, offering a molecular basis for its high-affinity binding. acs.orgtesisenred.net

Quantum Chemical Analyses of Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to analyze the electronic structure of a molecule, providing fundamental insights into its reactivity and properties. nih.govjove.com For Seperidol hydrochloride, these analyses can pinpoint the regions of the molecule most likely to be involved in chemical reactions and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sphinxsai.comresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For Seperidol, DFT calculations would reveal the spatial distribution and energy levels of these orbitals. It is expected that the HOMO would be localized on the electron-rich aromatic rings, while the LUMO might be distributed across the butyrophenone carbonyl group and the substituted phenyl rings. From the HOMO and LUMO energies, various reactivity descriptors can be calculated.

Table 2: Hypothetical FMO and Reactivity Descriptors for Seperidol This table presents plausible, theoretically-derived values for Seperidol to illustrate the application of FMO theory. These are not experimental values.

Parameter Definition Illustrative Value (eV) Interpretation
EHOMO Energy of Highest Occupied Molecular Orbital -6.2 Indicates electron-donating capability
ELUMO Energy of Lowest Unoccupied Molecular Orbital -1.5 Indicates electron-accepting capability
Energy Gap (ΔE) ELUMO - EHOMO 4.7 Suggests high kinetic stability
Ionization Potential (I) -EHOMO 6.2 Energy required to remove an electron
Electron Affinity (A) -ELUMO 1.5 Energy released when an electron is added
Chemical Hardness (η) (I - A) / 2 2.35 Resistance to change in electron distribution
Electronegativity (χ) (I + A) / 2 3.85 Ability to attract electrons

Molecular Electrostatic Potential (MESP) and Charge Density Distribution

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.govnih.gov It is an invaluable tool for predicting how a molecule will interact with other charged or polar species, such as receptor sites. probes-drugs.orgacs.org

In an MESP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are attractive to electrophiles or positive charges, such as hydrogen bond donors. Regions of positive potential (blue) are electron-poor and attractive to nucleophiles. For Seperidol, one would expect to see strong negative potential around the oxygen atom of the carbonyl group and the hydroxyl group, as well as the fluorine and chlorine atoms, identifying these as key sites for hydrogen bonding or electrostatic interactions within a receptor. probes-drugs.orgacs.org The protonated nitrogen in the piperidine (B6355638) ring would be a region of strong positive potential.

Aromaticity Indices for Structural Characterization

Aromaticity is a key chemical concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electrons. rsc.org Several computational indices are used to quantify the degree of aromaticity in specific rings within a molecule.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the variation of bond lengths within a ring. A value close to 1 indicates a high degree of aromaticity, while values near 0 or negative suggest non-aromatic or anti-aromatic character, respectively. nih.govhodoodo.com

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. Large negative NICS values (e.g., NICS(1)zz < -5 ppm) are indicative of a diatropic ring current, a hallmark of aromaticity. nih.govacs.org

For Seperidol, these indices would be calculated for the p-fluorophenyl ring and the 4-chloro-3-(trifluoromethyl)phenyl ring. The piperidine ring, being a saturated aliphatic ring, is non-aromatic and would serve as a baseline with HOMA and NICS values close to zero. nih.govbritannica.com The fluorophenyl ring is expected to show high aromaticity, although fluorine substitution can slightly modulate this property compared to unsubstituted benzene. acs.org

Table 3: Illustrative Aromaticity Indices for Rings within Seperidol This table presents hypothetical calculated values to demonstrate the use of aromaticity indices. These are not experimental results.

Molecular Ring HOMA NICS(1)zz (ppm) Aromaticity Character
p-Fluorophenyl Ring 0.985 -14.5 Aromatic acs.org
4-Chloro-3-(trifluoromethyl)phenyl Ring 0.978 -13.8 Aromatic
Piperidine Ring 0.015 -1.2 Non-aromatic jove.comnih.gov

Elucidation of Molecular Mechanisms of Action Through Preclinical in Vitro Investigations

Receptor Binding Kinetics and Affinity Profiling

Specific Receptor Target Characterization

Dopamine (B1211576) Receptor Subtype Interactions (e.g., D2, D3, D4)

Seperidol hydrochloride, a member of the butyrophenone (B1668137) class of neuroleptics, demonstrates a significant affinity for dopamine D2-like receptors, which is a characteristic feature of this drug class. nih.govnih.gov The binding affinity of neuroleptics to these receptors is often quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Butyrophenones, in general, exhibit Ki values for D2 receptors ranging from 45 nM to 250 nM. nih.gov Spiperone (B1681076), a closely related butyrophenone, shows high affinity for D2, D3, and D4 receptors. nih.gov This interaction is crucial for its antipsychotic activity, as the D2 receptor is a primary target for such medications. nih.govresearchgate.net The binding of spiperone to the D2 receptor involves key interactions with specific amino acid residues, such as Trp3866.48 and Phe3906.52, which are essential for its high-affinity binding. nih.gov

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5HT1A, 5HT2A, 5HT2C)

Beyond its effects on the dopaminergic system, this compound's pharmacological profile is significantly influenced by its interactions with serotonin receptors. Atypical antipsychotics, for instance, often exhibit a higher affinity for the 5-HT2A serotonin receptor than for the D2 dopamine receptor. nih.gov Risperidone, for example, has a very high binding affinity for 5-HT2A receptors with a Ki value of 0.16 nM and a slower dissociation rate compared to its interaction with D2 receptors. nih.gov This dual antagonism of both D2 and 5-HT2A receptors is a hallmark of many modern antipsychotic agents. Some compounds show varied affinities across different serotonin receptor subtypes; for instance, certain coumarin (B35378) derivatives have been found to possess high affinity for both 5-HT1A and 5-HT2A receptors. mdpi.com The binding affinity of spiperone, a compound structurally related to Seperidol, is high for 5-HT2A receptors but low for 5-HT2C receptors, a selectivity that may be attributed to structural differences in the extended binding pocket of these receptors. nih.gov

Histamine Receptor Subtype Interactions (e.g., H1)

Table 1: Comparative Binding Affinities (Ki, nM) of Related Compounds to Various Receptors This table is for illustrative purposes and includes data for compounds related to this compound to demonstrate typical affinity ranges.

Compound D2 Receptor 5-HT1A Receptor 5-HT2A Receptor H1 Receptor
Risperidone 3.13 nih.gov >600 nih.gov 0.16 nih.gov 2.23 nih.gov
Haloperidol (B65202) 1.55 nih.gov - - -
Emedastine - - - 1.3 nih.gov
Spiperone High Affinity nih.gov - High Affinity nih.gov -

Biochemical Target Identification and Validation

Identifying the molecular targets of a compound is a foundational step in drug discovery. nih.govresearchgate.net This process can be approached through direct biochemical methods, genetic interactions, or computational inference. nih.gov For a compound like this compound, these methods are crucial for understanding its full spectrum of biological activity.

Direct Biochemical Methods (e.g., Affinity Purification)

Affinity purification is a powerful technique for identifying the direct binding partners of a small molecule. nih.govthermofisher.com This method typically involves immobilizing the small molecule (the "bait") onto a solid support, such as beads, and then incubating it with a complex biological sample, like a cell lysate. nih.govthermofisher.com Proteins that bind specifically to the bait are captured and can then be eluted and identified, often using mass spectrometry. nih.gov This approach allows for the direct identification of primary and secondary targets of a drug. Affinity chromatography can be based on various tags, such as polyhistidine (His-tag) or glutathione-S-transferase (GST), which are fused to a recombinant protein of interest to facilitate its purification. bio-rad.comresearchgate.net The principle relies on the specific and reversible interaction between the tagged protein and a ligand immobilized on a resin. thermofisher.comresearchgate.net

Enzyme Inhibition Assays (if applicable)

To determine if a compound acts as an enzyme inhibitor, specific enzyme inhibition assays are employed. nih.govmdpi.com These assays measure the activity of a specific enzyme in the presence and absence of the compound. For instance, monoamine oxidase (MAO) inhibition assays are used to screen for inhibitors of MAO-A and MAO-B, which are important targets in the treatment of depression and neurodegenerative diseases. nih.gov These assays can be performed using spectrophotometric methods that monitor the formation of a product over time. nih.govsigmaaldrich.com By analyzing the enzyme's reaction kinetics at different substrate and inhibitor concentrations, one can determine the type of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency (e.g., IC50 value). mdpi.com Such assays are critical for characterizing the pharmacological profile of drugs that may have enzymatic targets. juniperpublishers.com

Cell-Based Assays for Pharmacological Characterization

Cell-based assays are indispensable tools in drug discovery for characterizing the pharmacological effects of a compound in a biologically relevant context. nih.govsygnaturediscovery.comnih.gov These assays can provide information on a compound's mechanism of action, its effects on cellular signaling pathways, and its potential cytotoxicity. nih.govdomainex.co.uk For a neuropharmacological agent like this compound, cell-based assays are used to assess its functional activity at its target receptors. For example, the effect of the compound on second messenger systems, such as cyclic AMP (cAMP) production or calcium mobilization, can be measured in cells engineered to express specific receptor subtypes. nih.govnih.gov Reporter gene assays are another common type of cell-based assay where the activation of a specific signaling pathway leads to the expression of a reporter protein, such as luciferase or green fluorescent protein. nih.gov The use of both 2D and more physiologically relevant 3D cell culture models is becoming increasingly common to better mimic the in vivo environment. nih.gov These assays are crucial for bridging the gap between simple binding assays and more complex in vivo studies. elrig.org

Evaluation of Antioxidant Capacity in In Vitro Models

Research on haloperidol has presented a complex picture. Some studies suggest that under certain in vitro conditions, haloperidol may exhibit limited antioxidant activity. For instance, it has been reported to be a potent scavenger of hydroxyl radicals. vt.edu However, other studies indicate that haloperidol may lack significant antioxidant effects and can even act as a pro-oxidant, leading to increased lipid peroxidation. nih.govvt.edu This pro-oxidant effect is thought to be linked to the generation of a pyridinium (B92312) metabolite, which can contribute to oxidative stress. mdpi.com

In comparative in vitro studies, other antipsychotics like clozapine (B1669256) and olanzapine (B1677200) have demonstrated more potent antioxidant effects than haloperidol. nih.gov These compounds were effective at scavenging superoxide (B77818) anions and stabilizing free radicals in various assays. nih.gov The differing antioxidant capacities among antipsychotics are often attributed to their distinct chemical structures. nih.gov

Given the structural similarities between this compound and haloperidol, it is plausible that this compound may also have a complex antioxidant profile, potentially with limited direct radical scavenging activity and a possibility of contributing to oxidative stress under certain metabolic conditions. However, without direct experimental data on this compound, this remains speculative.

Table 1: Comparative In Vitro Antioxidant Activity of Antipsychotics

CompoundAntioxidant AssayObserved EffectReference
HaloperidolHydroxyl Radical ScavengingPotent scavenger vt.edu
HaloperidolSuperoxide Radical ScavengingIneffective vt.edu
HaloperidolMicrosomal Lipid PeroxidationEnhancement vt.edu
HaloperidolNeutrophil Respiratory BurstNo significant effect nih.gov
OlanzapineHydroxyl Radical ScavengingPotent scavenger vt.edu
OlanzapineNeutrophil Respiratory BurstScavenged superoxide anion nih.gov
ClozapineNeutrophil Respiratory BurstScavenged superoxide anion nih.gov

Assessment of Reactive Oxygen Species Scavenging

The ability of a compound to scavenge reactive oxygen species (ROS) is a key indicator of its potential to mitigate oxidative stress. As with its general antioxidant capacity, direct studies on ROS scavenging by this compound are scarce. Therefore, we again turn to its structural analog, haloperidol, to infer potential mechanisms.

In vitro studies have shown that haloperidol can be a potent scavenger of hydroxyl radicals, one of the most reactive and damaging ROS. vt.edu The rate constant for this reaction has been determined to be approximately 6.78 x 10⁹ M⁻¹s⁻¹. vt.edu In contrast, haloperidol was found to be ineffective as a scavenger of superoxide radicals. vt.edu Some research also indicates that haloperidol can quench singlet oxygen in a dose-dependent manner. vt.edu

For comparison, the atypical antipsychotic olanzapine was found to be an even more potent hydroxyl radical scavenger than haloperidol in vitro, with a rate constant of 34.1 x 10⁹ M⁻¹s⁻¹. vt.edu Studies on other antipsychotics have also shown varying abilities to decrease ROS production in cellular models. mdpi.com

Table 2: In Vitro Reactive Oxygen Species Scavenging Profile of Haloperidol

Reactive Oxygen SpeciesScavenging ActivityNotesReference
Hydroxyl Radical (•OH)Potent scavengerRate constant ~6.78 x 10⁹ M⁻¹s⁻¹ vt.edu
Superoxide Radical (O₂•⁻)Ineffective vt.edu
Singlet Oxygen (¹O₂)Dose-dependent quenching vt.edu

Metabolism Studies in In Vitro Systems

The metabolism of a drug is a critical determinant of its efficacy and safety. While specific in vitro metabolism studies for this compound are not extensively documented, the metabolic pathways of its parent compound, haloperidol, have been well-characterized in various in vitro systems, including human liver microsomes and recombinant cytochrome P450 enzymes. nih.govpharmgkb.org

Identification of Phase I and Phase II Metabolic Pathways

The biotransformation of haloperidol involves both Phase I and Phase II metabolic reactions. pharmgkb.orgdrugbank.com

Phase I Metabolism: Phase I reactions for haloperidol are primarily oxidative and reductive. The key pathways identified through in vitro studies include:

Oxidative N-dealkylation: This process leads to the formation of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) and p-fluorobenzoylpropionic acid. nih.govdrugbank.com Several cytochrome P450 (CYP) enzymes, including CYP3A4, CYP3A5, CYP1A1, CYP2C19, CYP2C8, CYP2C9, and CYP2D6, have been shown to catalyze this reaction in vitro. nih.gov

Reduction: The ketone group of haloperidol can be reduced to form a hydroxyl group, resulting in the metabolite reduced haloperidol (RH). pharmgkb.orgdrugbank.com This reaction is catalyzed by carbonyl reductase. pharmgkb.org

Oxidation to a Pyridinium Metabolite: Haloperidol can be oxidized to its corresponding pyridinium metabolite (HP+), a reaction that has been linked to neurotoxic effects. nih.govnih.gov This pathway is catalyzed by CYP3A4, CYP3A5, and CYP1A1. nih.gov The reduced form of haloperidol (RH) can also be oxidized back to haloperidol, a reaction also mediated by CYP enzymes. nih.gov

Phase II Metabolism: The primary Phase II metabolic pathway for haloperidol is glucuronidation. pharmgkb.orgdrugbank.com

Glucuronidation: Haloperidol undergoes conjugation with glucuronic acid to form haloperidol glucuronide. drugbank.com This reaction significantly increases the water solubility of the compound, facilitating its excretion. drugbank.com In vitro studies have identified UGT2B7, UGT1A9, and UGT1A4 as the key UDP-glucuronosyltransferase enzymes responsible for this conjugation. pharmgkb.org Glucuronidation of the hydroxyl group on the piperidine (B6355638) ring is a significant pathway. nih.gov

Comparison of Metabolic Profiles with Parent Compounds and Analogs

The metabolic profile of this compound can be anticipated to share similarities with haloperidol, given their structural relationship as butyrophenones. It is likely that this compound also undergoes extensive hepatic metabolism involving both Phase I and Phase II reactions.

A key point of comparison is the involvement of CYP enzymes. As with haloperidol, CYP3A4 would be expected to play a major role in the metabolism of this compound. pharmgkb.org The presence of a trifluoromethyl group on the phenyl ring of this compound may influence the rate and regioselectivity of metabolic reactions compared to the chloro-substituted phenyl ring of haloperidol.

A study comparing the in vitro metabolism of haloperidol with its silicon analog, sila-haloperidol, revealed significant differences in metabolic pathways. nih.gov For instance, the formation of the pyridinium metabolite, a major pathway for haloperidol, was not observed with sila-haloperidol. nih.gov Instead, sila-haloperidol underwent ring-opening of the piperidine ring, a mechanism not seen with haloperidol. nih.gov Additionally, the glucuronidation of the hydroxyl group, prominent for haloperidol, did not occur with sila-haloperidol. nih.gov These findings highlight how even subtle changes in the chemical structure can dramatically alter metabolic fate.

Therefore, while the general metabolic pathways of this compound are likely to resemble those of haloperidol (N-dealkylation, reduction, and glucuronidation), the specific metabolites formed and their relative abundance could differ due to its unique substitution pattern.

Table 3: Comparison of In Vitro Metabolic Pathways

Metabolic PathwayHaloperidolSila-haloperidol (Analog)Expected for this compound
Phase I
Oxidative N-dealkylationMajor pathwayNot reportedLikely a major pathway
Carbonyl ReductionMajor pathwayNot reportedLikely a major pathway
Pyridinium FormationMajor pathwayNot formedPossible, but may be influenced by substituents
Piperidine Ring OpeningNot observedObservedUnlikely, based on carbon scaffold
Phase II
GlucuronidationMajor pathwayNot observed at analogous positionLikely a major pathway

Structure Activity Relationship Sar Studies and Analog Design Principles

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical structure of a compound and its biological activity. nih.govijaar.org These mathematical models are instrumental in predicting the activity of new molecules before their synthesis. ijaar.org For antipsychotic agents like Seperidol hydrochloride, which are primarily dopamine (B1211576) D2 receptor antagonists, QSAR studies are vital for designing novel ligands with high efficacy and low toxicity. sciforum.netnih.gov

The biological activity of butyrophenone (B1668137) derivatives, the class to which this compound belongs, is significantly influenced by their physicochemical properties. nih.govjocpr.com Key parameters such as lipophilicity (logP), electronic ionization constants, steric factors, and redox potentials are correlated with the pharmacological effects of these compounds. mpbou.edu.in For instance, a regression analysis can be performed to establish the dependency of antipsychotic activity on various parameters derived from physicochemical studies. The goal of QSAR is to find a reliable quantitative relationship between such parameters and the biological activity to create predictive in-silico models. ijaar.org

Table 1: Key Physicochemical Parameters in QSAR Studies

Parameter Description Relevance to Biological Activity
Lipophilicity (logP) The partition coefficient of a compound between an organic and an aqueous phase, indicating its ability to cross cell membranes. mpbou.edu.in Influences absorption, distribution, and ability to cross the blood-brain barrier.
Electronic Constants Describe the electronic effects of substituents (e.g., Hammett constants). Affects drug-receptor binding interactions, which are often electrostatic in nature. researchgate.net
Steric Parameters Quantify the size and shape of a molecule or its substituents (e.g., Taft steric parameters). mpbou.edu.in Determines the fit of the molecule into the receptor's binding site. researchgate.net

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

3D-QSAR methods are powerful computational tools for understanding the relationship between the three-dimensional properties of molecules and their biological activities. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) are widely used to correlate the steric and electrostatic fields of a series of molecules with their pharmacological activities. sciforum.netnih.gov

In the context of dopamine D2 receptor antagonists, 3D-QSAR models have been successfully constructed. sciforum.netnih.govtandfonline.com For example, a CoMFA model for a series of dopamine D2 antagonists yielded good statistical parameters (Q² = 0.76, R² = 0.92), indicating a significant and predictive model. sciforum.netnih.gov In this model, the steric field contributed 67.4% and the electrostatic field contributed 32.6% to the activity, highlighting the importance of both shape and electronic properties for receptor binding. nih.gov The graphical output of these models, in the form of contour maps, can reveal regions where bulky substituents or specific electrostatic properties would be favorable or unfavorable for activity, thus guiding the design of new, more potent antagonists. tandfonline.compharmacophorejournal.com

Impact of Structural Modifications on Receptor Binding Affinity

The affinity of this compound and its analogs for various receptors is highly sensitive to structural modifications. worktribe.com These modifications are a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. drughunter.com

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design. drughunter.comajptr.com This approach is used to modify a lead compound to create a new molecule with similar or improved biological properties. slideshare.net In the design of butyrophenone analogs, bioisosteric replacement has been employed to alter the pharmacological profile. researchgate.netnih.gov

For example, in analogs of haloperidol (B65202), another butyrophenone antipsychotic, replacing the piperidine (B6355638) ring with bioisosteric equivalents like a homopiperidine ring can retain or even enhance binding affinity at the D2 dopamine receptor. nih.gov Conversely, contracting the ring to a pyrrolidine (B122466) can decrease affinity. nih.gov The goal of such strategies is to improve the therapeutic profile, potentially by altering metabolism to avoid toxic metabolites or by modulating receptor selectivity. ajptr.comnih.gov

Table 2: Examples of Bioisosteric Replacements in Butyrophenone Analogs

Original Group Bioisosteric Replacement Pharmacological Consequence Reference
Piperidine Ring Homopiperidine Ring Retained D2 receptor affinity nih.gov
Piperidine Ring Pyrrolidine Ring Decreased D2 receptor affinity nih.gov
Hydroxyl Group (-OH) Amino Group (-NH2) Can mimic tautomeric forms and alter binding ajptr.com

Systematic modification of the ligand structure provides valuable insights into the structure-affinity relationship. nih.gov Even minor changes to the chemical scaffold can lead to significant alterations in receptor binding and functional activity. nih.gov

In the butyrophenone series, the 4-fluorobutyrophenone (B8402436) moiety is a crucial structural component for receptor binding. hzdr.de Modifications to the piperidine ring and its substituents have been extensively studied. For instance, replacing an electron-withdrawing group like a chloro substituent with an electron-donating methyl group can lead to a decrease in binding affinity at dopamine receptor subtypes. nih.gov The position of substituents is also critical; moving a bulky phenyl group from one position to another on the aromatic ring can restore lost binding affinity. nih.gov

Furthermore, the replacement of the keto oxygen in the butyrophenone chain with sulfur, carbon, or a hydroxyl group generally leads to a decrease in potency. gpatindia.com These findings underscore the precise structural requirements for potent interaction with the target receptors and guide the rational design of new antipsychotic agents with improved properties. worktribe.com

Computational Prediction of Structure-Activity Relationships

Computational methods are indispensable tools in modern medicinal chemistry for predicting the biological activity of novel compounds based on their chemical structure. oncodesign-services.com These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking, allow for the rapid screening of virtual libraries, prioritization of synthetic targets, and a deeper understanding of the molecular interactions governing a drug's efficacy. researchgate.netnih.gov For butyrophenones, such as this compound, these computational approaches have been instrumental in elucidating the structural determinants for affinity and selectivity towards dopamine and serotonin (B10506) receptors.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific receptor target. For antipsychotic agents, including the butyrophenone class, pharmacophore models have been developed to define the key features for binding to dopamine D2 and serotonin 5-HT2A receptors. cabidigitallibrary.org These models are built using a set of known active compounds. Computational studies have identified common features like hydrogen bond acceptors, aromatic rings, and positive ionizable groups as crucial for activity. cabidigitallibrary.org

In a study involving a range of first and second-generation antipsychotics, a pharmacophore model was proposed for compounds effective at both 5-HT2A and D2 receptors. The model computationally identified key features and the distances between them, providing a blueprint for designing new molecules. cabidigitallibrary.org

Table 1: Key Pharmacophore Features and Inter-feature Distances for D2/5-HT2A Receptor Antagonists

Feature 1Feature 2Distance Range (Å)
Aromatic Ring (AR)Hydrogen Bond Acceptor (HBA)3.68 - 5.74
Aromatic Ring (AR)Positive Ionizable (PI)5.66 - 7.64
Hydrogen Bond Acceptor (HBA)Positive Ionizable (PI)3.77 - 5.38
(Data sourced from a computational study on first and second-generation antipsychotics).

Conformational analysis of butyrophenones, using spiperone (B1681076) as a representative, has been crucial for aligning them with pharmacophore models derived from more rigid tricyclic antagonists like loxapine. nih.gov These studies indicate that the para-fluoro and carbonyl groups of the butyrophenone scaffold are key interaction points. nih.gov The high flexibility of the butyrophenone side chain means that multiple low-energy conformations can exist, and identifying the specific "biologically active" conformation that fits the pharmacophore is a primary goal of these computational efforts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models build a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govresearchgate.net These models allow for the prediction of a new molecule's potency based on calculated physicochemical descriptors like hydrophobicity, electronic properties, and steric bulk. oncodesign-services.comnih.gov For butyrophenone analogs, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) have been applied. acs.org CoMFA studies on conformationally restricted butyrophenones have successfully shown that electrostatic, steric, and lipophilic determinants are critical for both 5-HT2A and D2 receptor affinities and for achieving the desired 5-HT2A/D2 selectivity ratio. acs.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. europeanreview.org This method is used to understand the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov Docking studies of butyrophenones into homology models and, more recently, into crystal structures of the dopamine D2 receptor have provided significant insights. nih.govresearchgate.net For instance, the crystal structure of the D2 receptor in complex with the butyrophenone antipsychotic spiperone revealed that the ligand binds in an extended conformation. nih.gov The docking analysis shows the fluorophenyl ring of the butyrophenone moiety inserted into a hydrophobic cleft, while the protonated nitrogen of the piperidine ring forms a salt bridge with a key aspartate residue (Asp114) in the receptor, an interaction considered canonical for aminergic G protein-coupled receptors (GPCRs). nih.govnih.gov

Table 2: Key Molecular Interactions of Butyrophenones at the D2 Receptor from Docking Studies

Butyrophenone MoietyInteracting Receptor Residue(s)Type of Interaction
Protonated Amine (Piperidine N)Aspartic Acid (Asp114)Ionic Bond / Salt Bridge
Fluorophenyl RingCysteine (Cys118), Phenylalanine (Phe390)Hydrophobic Interaction
Carbonyl OxygenSerine ResiduesPotential Hydrogen Bonding
(Data synthesized from molecular modeling and crystal structure analysis of butyrophenones like spiperone and haloperidol with the D2 receptor). nih.govresearchgate.net

These computational models, from pharmacophore mapping to QSAR and molecular docking, provide a powerful, multi-faceted approach to understanding the structure-activity relationships of this compound and its analogs. oncodesign-services.comresearchgate.net They not only rationalize the observed activities of existing compounds but also guide the design of new molecules with potentially improved affinity, selectivity, and pharmacological profiles. acs.orgnih.gov

Emerging Research Directions and Future Perspectives for Seperidol Hydrochloride Analogs

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

While the primary mechanism of action for butyrophenones like Seperidol hydrochloride is antagonism of the dopamine (B1211576) D2 receptor, recent research has unveiled a more complex pharmacological profile. drugbank.compatsnap.comnih.govdrugbank.com This deeper understanding of their molecular interactions is paving the way for the exploration of novel therapeutic applications beyond their traditional use in psychosis.

One of the most intriguing new avenues is the potential application of this compound analogs in the treatment of viral infections, specifically COVID-19. fermatapharma.comnih.goviiarjournals.org Research has suggested a possible link between a sequence of the SARS-CoV-2 orf1b gene and the human NTNG1 gene, which has implications in schizophrenia. fermatapharma.comnih.goviiarjournals.org This has led to the hypothesis that haloperidol (B65202) and its analogs, including this compound, might be valuable in treating COVID-19 and other coronavirus infections. fermatapharma.comnih.goviiarjournals.org This line of inquiry has spurred further investigation into the antiviral properties of this class of compounds. researchgate.net

Furthermore, the interaction of butyrophenones with sigma receptors is another area of active exploration. researchgate.net These receptors are implicated in a wide range of disorders, from substance abuse to depression and Alzheimer's disease. researchgate.net The ability of certain butyrophenones to bind to sigma receptors with varying affinities opens up the possibility of developing analogs with tailored selectivity for these targets, potentially leading to new treatments for a host of neurological and psychiatric conditions. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Analog Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of this compound analogs is no exception. These powerful computational tools are being leveraged to accelerate the identification and optimization of new drug candidates. nih.govnih.gov

AI and ML algorithms can analyze vast datasets of chemical structures and biological activity to identify novel molecular scaffolds with the desired pharmacological properties. nih.govnih.gov For instance, machine learning models can be trained to predict the antibacterial activity of molecules, as demonstrated by the discovery of halicin, a structurally distinct antibiotic identified from a drug repurposing library. youtube.com This approach could be instrumental in screening large chemical libraries for this compound analogs with unique therapeutic profiles.

Generative Adversarial Networks (GANs), a type of AI, are also being employed to design new molecules from scratch. youtube.com By learning the underlying patterns in existing drug molecules, GANs can generate novel chemical structures that are likely to have specific biological activities. youtube.com This technology holds immense promise for creating the next generation of this compound analogs with enhanced efficacy and safety.

Advanced Computational Approaches for Predicting Target Interactions and Functional Modulation

Computational modeling has become an indispensable tool in modern drug discovery, enabling researchers to predict how a molecule will interact with its biological target and modulate its function. ijritcc.orgnih.gov These in silico methods are being applied to the study of this compound analogs to gain a deeper understanding of their structure-activity relationships (SAR).

Molecular docking simulations, for example, can predict the binding affinity and orientation of a ligand within the active site of a receptor. ijritcc.org This information is crucial for understanding how modifications to the chemical structure of this compound might affect its interaction with dopamine receptors, sigma receptors, and other potential targets. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique that correlates the chemical features of a series of compounds with their biological activity. ijritcc.org By developing QSAR models for this compound analogs, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. scispace.com

The table below illustrates how different computational approaches can be applied in the discovery and development of this compound analogs.

Computational ApproachApplication in Analog DiscoveryPotential Outcome
Molecular Docking Predicting binding modes and affinities of analogs at dopamine and sigma receptors.Identification of key structural features for receptor binding and selectivity.
QSAR Modeling Correlating structural properties of analogs with their antipsychotic or antiviral activity.Prediction of the biological activity of novel, untested analogs.
Machine Learning Screening large virtual libraries for analogs with desired properties.Rapid identification of promising lead compounds for further development.
Generative Adversarial Networks (GANs) Designing novel molecular structures with optimized pharmacological profiles.Creation of next-generation analogs with enhanced efficacy and safety.

Rational Design of this compound Derivatives with Enhanced Selectivity

The rational design of new drug molecules involves a deep understanding of the interactions between a ligand and its target receptor at the molecular level. researchgate.net This knowledge is then used to guide the chemical synthesis of new derivatives with improved properties, such as enhanced selectivity. For this compound, the goal is to design analogs that preferentially bind to specific receptor subtypes, thereby minimizing off-target effects.

Research into the structure-activity relationships of butyrophenones has identified key structural moieties that are crucial for receptor affinity and selectivity. For instance, the 4-fluorophenyl group is often considered essential for antipsychotic activity, while modifications to the piperidine (B6355638) ring can modulate affinity for different receptor subtypes. researchgate.net

By systematically modifying the core structure of this compound, medicinal chemists can fine-tune its pharmacological profile. For example, varying the length of the butyrophenone (B1668137) linker or introducing different substituents on the aromatic ring can significantly impact receptor binding. This approach has been successfully used to develop selective ligands for the dopamine D4 receptor, a target of interest for the treatment of psychosis. researchgate.net

Development of In Vitro Models for Comprehensive Pharmacological Profiling

The preclinical evaluation of new drug candidates relies heavily on the use of in vitro models that can accurately predict their effects in humans. mdpi.comcreative-biolabs.com In recent years, there has been a significant push to develop more sophisticated and physiologically relevant in vitro assays for comprehensive pharmacological profiling. mdpi.comdrugtargetreview.com

Cell-based assays are widely used to assess the functional activity of new compounds at their target receptors. mdpi.com These assays can provide valuable information on a compound's potency, efficacy, and mechanism of action. nih.govnih.gov For this compound analogs, a panel of cell-based assays would be used to determine their activity at various dopamine, serotonin (B10506), and sigma receptor subtypes. nih.gov

The development of three-dimensional (3D) cell culture models, such as spheroids and organoids, represents a major advancement in in vitro pharmacology. mdpi.comcreative-biolabs.com These models more closely mimic the complex microenvironment of native tissues and can provide a more accurate prediction of a drug's efficacy and toxicity. mdpi.com The use of 3D models derived from human induced pluripotent stem cells (iPSCs) is particularly promising, as it allows for the creation of patient-specific models of disease. mdpi.com

The following table outlines some of the key in vitro models used in the pharmacological profiling of this compound analogs.

In Vitro ModelPurposeInformation Gained
Radioligand Binding Assays Determine the affinity of analogs for specific receptors.Ki values for dopamine, serotonin, and sigma receptors.
Cell-Based Functional Assays Measure the functional activity of analogs (e.g., agonist, antagonist).Potency (EC50/IC50) and efficacy at target receptors.
3D Cell Culture Models (Spheroids/Organoids) Evaluate the effects of analogs in a more physiologically relevant context.Assessment of efficacy and potential toxicity in a tissue-like environment.
PAMPA (Parallel Artificial Membrane Permeability Assay) Predict the ability of analogs to cross the blood-brain barrier.Permeability data to inform on CNS penetration. creative-biolabs.com

Q & A

Q. What validated analytical methods are recommended for quantifying Seperidol hydrochloride in biological matrices?

High-performance liquid chromatography (HPLC) with UV-Vis detection is widely used, following protocols similar to those for Pyridoxine hydrochloride, which involves preparing calibration curves, validating selectivity, and ensuring linearity (e.g., 0.1–100 µg/mL range) . Method validation should adhere to ICH guidelines, including precision (RSD < 2%), accuracy (recovery 98–102%), and stability under storage conditions .

Q. What are the critical parameters for ensuring stability of this compound during long-term laboratory storage?

Store in airtight containers at controlled room temperature (20–25°C), protected from light and moisture, as recommended for structurally similar compounds like Diphenidol hydrochloride. Stability studies should include periodic analysis via HPLC to detect degradation products (e.g., hydrolysis under high humidity) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Use nuclear magnetic resonance (NMR) for proton and carbon-13 analysis, complemented by Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups. For example, Pyridoxine hydrochloride’s structural validation included characteristic peaks at 1660 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H stretch) .

Q. How can researchers validate the synthesis pathway of this compound to ensure reproducibility?

Follow strict standard operating procedures (SOPs) for synthesis, including intermediate purification via recrystallization and final product characterization using melting point analysis and mass spectrometry. Documentation should align with guidelines for Amantadine hydrochloride, which require batch records and purity thresholds (>98%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use fume hoods, nitrile gloves, and lab coats. Decontaminate spills with 70% ethanol, and dispose of waste via certified hazardous waste programs, as outlined in safety data sheets for Diphenidol hydrochloride .

Advanced Research Questions

Q. How should researchers design experiments to assess pH-dependent stability of this compound in aqueous solutions?

Employ a factorial design to test variables such as pH (2–9), temperature (4–40°C), and ionic strength. For example, Metformin hydrochloride hydrogels were optimized using a 3² factorial design to evaluate viscosity and drug release kinetics . Analyze degradation products via LC-MS and correlate results with Arrhenius kinetics.

Q. What statistical approaches resolve contradictions in pharmacokinetic data across in vivo models?

Use nonlinear mixed-effects modeling (NONMEM) to account for interspecies variability. For Hydroxyzine hydrochloride, bootstrap validation and Akaike information criterion (AIC) were applied to compare zero-order vs. first-order release models . Sensitivity analysis can identify outlier data points requiring re-evaluation.

Q. How can in vitro-in vivo correlation (IVIVC) studies predict bioavailability of this compound formulations?

Develop Level A correlations by matching dissolution profiles (e.g., USP Apparatus II at 50 rpm) with plasma concentration-time curves. For hydrogels, in vitro release data were validated against in vivo burn healing rates using linear regression (R² > 0.95) . Adjust sink conditions to mimic physiological fluid volumes.

Q. What methodologies evaluate the environmental impact of this compound in aquatic systems during preclinical testing?

Conduct OECD 301F biodegradability tests and acute toxicity assays on Daphnia magna. Diphenidol hydrochloride was classified as “slightly hazardous” (EC₅₀ > 100 mg/L), requiring strict disposal protocols to prevent water contamination . Use high-resolution mass spectrometry to trace environmental metabolites.

Q. How can factorial design optimize dissolution profiles of this compound solid dosage forms?

Apply a Box-Behnken design to variables like excipient ratio (e.g., microcrystalline cellulose, crospovidone) and compression force. For Hydroxyzine hydrochloride, optimal fast-dissolving tablets achieved >85% release in 30 minutes by adjusting superdisintegrant concentrations . Validate robustness using Monte Carlo simulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.